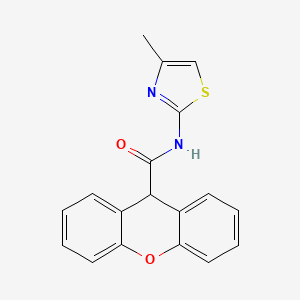

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

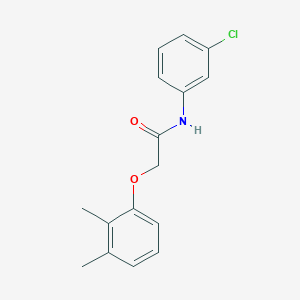

The compound “N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide” contains a thiazole ring, a xanthene ring, and a carboxamide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes. Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl N-(4-methyl-1,3-thiazol-2-yl)glycinate, has been analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides have been synthesized and their in vitro antimicrobial activity has been evaluated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-(4-pyridinylmethoxy)benzamide have been studied .科学的研究の応用

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality and related structural motifs, have been synthesized and investigated for their gelation behavior. The study aimed to understand the impact of methyl groups and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, on the ability of these compounds to form gels in ethanol/water and methanol/water mixtures. This research highlights the potential of such compounds in developing new materials with specific gelation properties (Yadav & Ballabh, 2020).

Antimicrobial Activity

Thiazole-based heterocyclic amides, including those related to the structure of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide, have been synthesized and assessed for antimicrobial activities. These compounds have shown promising results against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (Çakmak et al., 2022).

Antifungal and Anticancer Applications

Research into derivatives with thiazolyl and xanthenyl units has demonstrated significant antifungal and anticancer activities. For instance, certain novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown higher antifungal activity against phytopathogenic fungi than standard treatments. Furthermore, compounds with structural similarities to this compound have been identified as potent anticancer agents against several cancer cell lines, offering a basis for the development of new therapeutic agents (Du et al., 2015), (Ravinaik et al., 2021).

Material Science and Polymer Research

The compound has also found applications in material science, particularly in the synthesis of new polyamides with improved properties. Aromatic dicarboxylic acids related to the xanthene and thiazolyl structures have been polycondensed with various aromatic diamines to produce polyamides demonstrating high thermal stability, solubility in polar aprotic solvents, and the ability to form transparent, strong, and flexible films. These materials exhibit potential for advanced applications in fields requiring materials with specific thermal and mechanical properties (Guo et al., 2015).

作用機序

Target of Action

Similar compounds have been found to targetGlucokinase , an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a crucial step in glucose metabolism .

Mode of Action

Based on the known actions of similar compounds, it may interact with its target enzyme, potentially altering its activity and thus influencing glucose metabolism .

Biochemical Pathways

If it indeed targets glucokinase, it would impact theglycolysis pathway and glucose metabolism .

Result of Action

If it indeed targets glucokinase, it could potentially influence glucose metabolism, which could have wide-ranging effects on cellular energy production .

Safety and Hazards

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-11-10-23-18(19-11)20-17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-10,16H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLQCVPQIZVPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(PYRIMIDIN-2-YLSULFANYL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5595253.png)

![N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5595267.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)

![N-(1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5595302.png)

![(7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-thiomorpholin-4-yl-methanone](/img/structure/B5595335.png)

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)

![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)